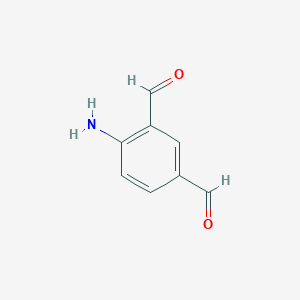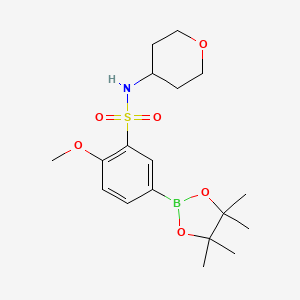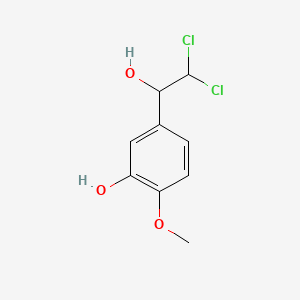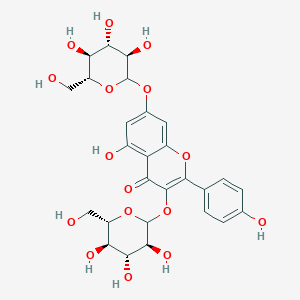
4-Aminoisophthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminoisophthalaldehyde is an organic compound with the molecular formula C8H7NO2 It is a derivative of isophthalaldehyde, characterized by the presence of an amino group at the 4-position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Aminoisophthalaldehyde can be synthesized through several methods. One common approach involves the copper(II)-catalyzed selective C-H bond formylation. This method uses Cu(OTf)2 as the catalyst and Selectfluor as the radical initiator, with dimethyl sulfoxide (DMSO) serving as both the carbon and oxygen source . The reaction proceeds through the formylation of two C-H bonds, first at the para-position and then at the ortho-position.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminoisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides and bases.
Major Products:
Oxidation: Isophthalic acid derivatives.
Reduction: 4-Aminoisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Aminoisophthalaldehyde has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Aminoisophthalaldehyde involves its interaction with various molecular targets. The compound’s aldehyde groups can form Schiff bases with amines, leading to the formation of imines. These imines can further react to form more complex structures. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Isophthalaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
Terephthalaldehyde: Has aldehyde groups at the 1,4-positions, leading to different reactivity and applications.
Phthalaldehyde: Contains aldehyde groups at the 1,2-positions, used in different synthetic pathways.
Uniqueness: 4-Aminoisophthalaldehyde’s unique combination of amino and aldehyde groups allows it to participate in a wider range of chemical reactions compared to its isomers. This versatility makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C8H7NO2 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
4-aminobenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C8H7NO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-5H,9H2 |
InChI-Schlüssel |
VWRIESNQVYAJNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















